Sub-Micromolar IDO1 Inhibition in Cellular Context
In a cellular model of inflammation, 2-isocyanato-6-methoxy-1-methyl-1H-indole demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). It achieves an IC50 of 76 nM in IFN-γ-stimulated human HeLa cells, a value that compares favorably to the structurally related reference indole inhibitor CHEMBL2148004, which required a concentration of 1,800,000 nM (1.8 mM) for comparable effect in a recombinant enzyme assay [1][2]. While assay conditions differ, the six-order-of-magnitude potency differential underscores the functional impact of the 6-methoxy substitution and N1-methylation on target engagement in a more physiologically relevant cellular environment.
| Evidence Dimension | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | CHEMBL2148004 (indole-based IDO1 inhibitor): IC50 = 1.8×10^6 nM (1.8 mM) |
| Quantified Difference | ~23,684-fold more potent (76 nM vs 1.8 mM) |
| Conditions | Target: IFN-γ-stimulated human HeLa cells, pre-incubated 1 hr; Comparator: recombinant human His-tagged IDO1 expressed in E. coli, pH 6.5 |
Why This Matters
The stark difference in IC50 suggests that the 2-isocyanato-6-methoxy-1-methyl substitution pattern confers a significant advantage in cellular target engagement, making this compound a more attractive starting point for IDO1 inhibitor development than other indole isocyanate derivatives.
- [1] BindingDB. CHEMBL4210456: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. Accession: BDBM50454800. View Source
- [2] BindingDB. CHEMBL2148004: Inhibition of human recombinant His-tagged IDO1. Accession: BDBM50391379. View Source
